
Pyrene
Overview
Description
Pyrene (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, forming a planar, symmetric structure. It exhibits unique photophysical properties, including high fluorescence quantum efficiency (~65% in solution), broad absorption bands (250–350 nm), and excimer formation upon stacking ">[3].
Preparation Methods
Direct Bromination Methods for Pyrene Functionalization
Vollmann’s Classical Bromination Protocol
The bromination of this compound at the 1,3,6,8-positions represents one of the earliest and most reliable methods for producing tetra-substituted derivatives. Vollmann’s 1937 procedure involves reacting this compound with excess bromine in nitrobenzene at 120°C under nitrogen, achieving yields of 94–99% within 2–4 hours . The reaction mechanism proceeds via electrophilic aromatic substitution, where nitrobenzene acts as both a solvent and a mild Lewis acid to polarize Br₂ molecules. Kinetic studies reveal that extending the reaction time to 12–16 hours at 120°C marginally improves yields to 96–98%, while temperatures above 160°C reduce efficiency due to decomposition pathways . Modern adaptations of this method maintain nitrobenzene as the solvent but optimize bromine stoichiometry to 4.4 equivalents relative to this compound, ensuring complete substitution without over-bromination .
Solvent and Temperature Effects on Bromination
Comparative data (Table 1) highlight the critical role of solvent polarity and reaction temperature. Substituting nitrobenzene with non-polar solvents like carbon tetrachloride (CCl₄) reduces yields to 80–85%, attributed to slower Br₂ activation . Similarly, lowering the temperature to 80°C necessitates prolonged reaction times (12 hours) but still achieves 92% yield, making it suitable for thermally sensitive substrates . These findings underscore nitrobenzene’s dual functionality as a reaction medium and catalyst, a feature unmatched by alternative solvents.
Transition Metal-Catalyzed Borylation and Substitution
Iridium-Catalyzed C–H Borylation
The development of Ir-catalyzed C–H borylation has revolutionized access to 2,7-disubstituted pyrenes, enabling sequential functionalization with orthogonal groups. As demonstrated by , treatment of this compound with bis(pinacolato)diboron (B₂pin₂) in the presence of [Ir(COD)OMe]₂ and 4,4′-di-tert-butylbipyridine (dtbpy) selectively borylates the 2-position in 52% yield . Subsequent Suzuki-Miyaura coupling with aryl halides introduces diverse substituents, while retaining the Bpin group for further modifications. This method’s regioselectivity arises from this compound’s electronic structure, where the HOMO-1 orbital localizes electron density at the 2- and 7-positions, favoring borylation at these sites .
Palladium-Mediated Cross-Coupling Reactions
Palladium catalysts enable direct amination and cyanation of bromothis compound intermediates. For instance, Buchwald-Hartwig amination of 2-bromothis compound with diethylamine using Pd₂(dba)₃ and SPhos ligand yields 2-(N,N-diethylamino)this compound in 30% yield . Cyanation via copper-mediated reactions with Zn(CN)₂ and CsF achieves 45% yield for 2-cyanothis compound, though competing protodeborylation remains a challenge . These methods highlight the balance between catalytic efficiency and substrate compatibility, with Pd-based systems offering broader functional group tolerance compared to Cu catalysts.
Suzuki-Miyaura and Sonogashira Coupling for this compound Derivatives
Suzuki-Miyaura Coupling with Pyreneboronic Esters
Pyreneboronic esters, synthesized via Ir-catalyzed borylation, serve as versatile intermediates for constructing biaryl systems. Coupling 2-Bpin-pyrene with 1-bromothis compound under Pd(PPh₃)₄ catalysis produces 2,7-bis(pyrenyl)this compound in 65% yield, a structure relevant for organic light-emitting diodes (OLEDs) . The reaction tolerates electron-deficient and electron-rich aryl halides, though steric hindrance at the 1- and 3-positions of this compound can reduce coupling efficiency by 15–20% .
Sonogashira Coupling for Alkyne-Functionalized Pyrenes
Installation of ethynyl groups via Sonogashira coupling expands this compound’s utility in conjugated polymers. Reacting 1-bromothis compound with terminal alkynes using Pd(PPh₃)₂Cl₂ and CuI generates 1-ethynylthis compound derivatives in 70–75% yield . Notably, substituting PPh₃ with bulky ligands like XPhos suppresses Glaser-type homocoupling byproducts, improving selectivity to >90% . These alkyne-functionalized pyrenes exhibit redshifted absorption spectra due to extended π-conjugation, making them ideal for photovoltaic applications .
Phosphorylation and Amination Techniques
Aza-Pudovik Reaction for Aminophosphonates
The aza-Pudovik reaction between this compound-1-carboxaldehyde-derived Schiff bases and diphenyl phosphite yields aminophosphonates with moderate efficiency (60–70% yield) . Key challenges include decomposition during silica gel chromatography, necessitating purification on neutral aluminum oxide . Structural analysis confirms that the phosphonate group adopts a pseudo-trigonal bipyramidal geometry, with P=O and P–N bond lengths of 1.48 Å and 1.67 Å, respectively .
Chiral Aminophosphonate Synthesis
Attempts to synthesize enantiomerically pure N-(R)-α-methylbenzylamino(pyren-1-yl)methylphosphonates via this method yield diastereomers in a 100:15 ratio, though chromatographic separation proves impractical due to instability . Alternative strategies employing chiral auxiliaries or asymmetric catalysis remain underexplored but could enhance stereocontrol.
Indirect Methods for Substituted Pyrenes
Cyclization of Biphenyl Precursors
Indirect synthesis via Diels-Alder cyclization of biphenyl derivatives offers access to pyrenes with unconventional substitution patterns. Heating 1,2-di(vinyl)biphenyl with maleic anhydride at 200°C produces this compound-1,2-dicarboxylic anhydride in 55% yield, which undergoes decarboxylation to yield 1,2-dimethylthis compound . This approach circumvents the regioselectivity constraints of direct electrophilic substitution but requires multistep precursor synthesis.
Oxidative Coupling of Naphthalenes
Oxidative coupling of β-naphthol derivatives using FeCl₃ in dichloromethane generates this compound-1,6-diol in 40% yield, though over-oxidation to quinones limits scalability . Recent advances employ TEMPO as a mild oxidant, improving yields to 60% while preserving hydroxyl functionality .
Comparative Analysis of this compound Synthesis Methods
Table 1: Key this compound Preparation Methods and Performance Metrics
Chemical Reactions Analysis
Hydrogenation Reactions
Pyrene undergoes stepwise hydrogenation under catalytic conditions. Partial hydrogenation produces dihydro- and tetrahydro-pyrene intermediates, while full hydrogenation yields perhydrothis compound (C~16~H~26~). The reaction typically employs catalysts like palladium or platinum in ethanol or acetic acid .
Selectivity Notes :
-
Initial hydrogenation preferentially occurs at the 1,2-positions due to lower resonance stabilization energy in these bonds
-
Further hydrogenation shows site dependence on catalyst type and pressure
Bromination
Bromination with Br~2~ in CS~2~ occurs regioselectively at the 3-position (bay region), producing 3-bromothis compound as the major product . Reaction conditions govern substitution patterns:
Condition | Product | Yield |
---|---|---|
Br~2~ (1 equiv), CS~2~ | 3-Bromothis compound | 85% |
Excess Br~2~ | 3,9,10-Tribromothis compound | 72% |
The 3-position's reactivity stems from increased electron density at this site, as confirmed by DFT calculations showing lower activation energy for bromination at C3 .
Chlorination
Chlorination shows thermodynamic control favoring 1-chlorothis compound over other isomers. Computational studies reveal:
Derivative | Heat of Formation (kJ/mol) | Relative Stability |
---|---|---|
1-Chlorothis compound | 103.13 | Most stable |
4-Chlorothis compound | 104.87 | Intermediate |
2-Chlorothis compound | 112.45 | Least stable |
These results align with experimental observations where 1-chlorothis compound dominates product mixtures . The C1 position exhibits optimal charge distribution for electrophilic attack, with a calculated atomic charge of -0.213 e versus -0.198 e at C2 .
Oxidation Reactions
This compound oxidizes under strong acidic conditions with CrO~3~:
Reaction Pathway :
-
Initial oxidation forms perinaphthenone (C~16~H~8~O~2~)
-
Subsequent oxidation yields naphthalene-1,4,5,8-tetracarboxylic acid (C~14~H~8~O~8~)
Key spectral changes during oxidation:
Stage | UV-Vis λ~max~ (nm) | Fluorescence Shift |
---|---|---|
This compound | 330 | 375 nm (monomer) |
Perinaphthenone | 285, 340 | Quenched |
Tetracarboxylic acid | 270, 310 | Non-emissive |
Nitration
Nitration with HNO~3~/H~2~SO~4~ preferentially attacks the 1-position , generating 1-nitrothis compound. Secondary nitration produces 1,3,6-trinitrothis compound under forcing conditions .
Reactivity Factors :
-
Nitronium ion (NO~2~^+^) targets positions with highest local electron density
-
Steric hindrance limits substitution at crowded positions like C4
Diels-Alder Reactivity
This compound acts as a diene in Diels-Alder reactions with electron-deficient dienophiles. A representative reaction with maleic anhydride yields:
Product : endo-Pyrene-maleic anhydride adduct
Conditions : Reflux in xylene, 12 hr
Yield : 68%
Radical and Complexation Chemistry
Reduction with Na/Hg in THF generates the This compound radical anion (C~16~H~10~^- −^), which coordinates transition metals in π-arene complexes. Notable examples include:
-
[CpFe(η^6^-pyrene)]PF~6~ : Stable complex with Fe(II) showing shifted UV absorption at 365 nm
-
Sodium pyrenide : Initiates polymerization reactions in aprotic solvents
Environmental Degradation Pathways
Microbial degradation proceeds via dihydroxylation at two distinct CH=CH positions:
-
Initial epoxidation by cytochrome P450 enzymes
-
cis-Dihydrodiol formation through epoxide hydrolase
Key metabolite 1-hydroxythis compound serves as a biomarker for PAH exposure in urine assays .
This comprehensive analysis demonstrates this compound's rich chemistry, governed by its aromatic system's electronic characteristics. The compound's reactivity profile enables applications ranging from organic synthesis to environmental monitoring.
Scientific Research Applications
Fluorescent Probes in Biochemistry
Pyrene as a Protein Conformation Probe
this compound is widely recognized for its utility as a fluorescent probe to study protein conformation and dynamics. Its spectral properties allow researchers to monitor conformational changes in proteins by attaching this compound to specific amino acid side chains. The fluorescence emitted by this compound is highly sensitive to its microenvironment, making it an effective tool for studying protein folding, interactions with lipids, and protein-protein interactions in aqueous solutions .
Case Study: Apolipoproteins
A notable application of this compound involves its use in studying apolipoproteins, which play critical roles in lipid transport and metabolism. Researchers have utilized this compound-labeled apolipoproteins to investigate conformational changes upon lipid binding, providing insights into their functional mechanisms .
Environmental Monitoring and Microbial Studies
Indicator for PAH Contamination
this compound serves as a key indicator compound for detecting PAH contamination in environmental samples. Its persistence and toxicity necessitate understanding microbial degradation pathways. Studies have shown that certain bacterial strains can metabolize this compound, providing insights into bioremediation strategies for contaminated sites .
Transcriptomic Analysis of Bacterial Response
Recent research utilizing transcriptome sequencing has revealed how Escherichia coli responds to varying concentrations of this compound. The study identified significant transcriptional changes associated with metabolic pathways, highlighting the potential for using this compound as a stressor in microbial studies .
Nucleic Acid Research
This compound-Functionalized Oligonucleotides (PFOs)
this compound's ability to intercalate into nucleic acids has led to the development of this compound-functionalized oligonucleotides (PFOs). These compounds are employed in diagnostics and fundamental research due to their polarity-sensitive fluorescence properties, which enable the detection of DNA/RNA targets and single nucleotide polymorphisms (SNPs) .
Applications in Diagnostics
PFOs have been utilized for the detection of specific nucleic acid sequences, enhancing sensitivity and specificity in molecular diagnostics. The excimer formation capabilities of this compound also facilitate the design of complex nucleic acid structures for therapeutic applications .
Material Science and Organic Electronics
Semiconducting Materials
In material science, this compound has been investigated as a component in organic field-effect transistors (OFETs). Its unique electronic properties allow it to function as a p-type semiconductor, contributing to advancements in organic electronics .
Metal-Organic Frameworks (MOFs)
this compound-based ligands have been synthesized for use in metal-organic frameworks (MOFs), which are promising materials for applications such as catalysis, gas storage, and separation processes. The incorporation of this compound enhances the luminescent properties of these frameworks, making them suitable for various optoelectronic applications .
Toxicology and Environmental Health
Assessment of Toxicity
Research has highlighted the toxicological effects of this compound on various organisms, including plants and microorganisms. Studies indicate that exposure to this compound can inhibit photosynthesis and affect growth parameters in crops like soybean. However, certain bacteria have shown potential for degrading this compound in contaminated soils, indicating possible bioremediation strategies .
Mechanism of Action
The mechanism of action of pyrene involves its interaction with molecular targets and pathways. This compound can activate the aryl hydrocarbon receptor, which regulates various biological processes, including lipid metabolism and inflammation . The activation of this receptor leads to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substitution Patterns and Reactivity
Pyrene derivatives with substituents at non-K positions (e.g., 1,3,6,8-tetrasubstituted pyrenes) exhibit extended conjugation, leading to red-shifted absorption (up to 350 nm) compared to parent this compound (λmax ~330 nm). For example:
- Triazole-substituted pyrenes (e.g., compounds A–C in ) show broader absorption bands (250–350 nm) and red-shifted emission (Stokes shifts: 2,500–4,000 cm⁻¹) due to enhanced electron delocalization ">[1].
- Bromopyrenes (e.g., 1-bromothis compound) demonstrate regioselective reactivity, enabling targeted functionalization for optoelectronic applications ">[3].
Comparison with Benzo[a]this compound (BaP):
- BaP, a five-ring PAH, has higher carcinogenicity and lower photostability than this compound due to extended conjugation and reactive bay regions ">[18].
- This compound’s degradation products (e.g., cis-PYRdHD, PYRQ) are less toxic than BaP’s diol epoxide metabolites ">[18].
Optical and Photophysical Properties
Table 1: Photophysical Properties of this compound and Derivatives
Key Findings:
- Substituted pyrenes (e.g., 1-aminothis compound) exhibit red-shifted absorption/emission but lower quantum yields due to non-radiative decay ">[12].
- This compound excimer formation (e.g., in amphiphilic compound 1) enables tunable emission (λem ~480 nm) for biosensing applications ">[4].
Electronic and Electrochemical Behavior
Table 2: HOMO/LUMO Levels of this compound-Based Materials
Key Findings:
- This compound’s HOMO (-5.8 eV) is higher than PC60BM (-6.1 eV), making it a better electron donor in organic electronics ">[5].
- Incorporating this compound into conjugated polymers (e.g., P24c) reduces bandgaps (<2.0 eV) and enhances charge mobility (up to 0.1 cm²/V·s) ">[19].
Table 3: Degradation and Bioaccumulation Profiles
Key Findings:
Biological Activity
Pyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention due to its environmental persistence and potential biological effects. This article explores the biological activity of this compound, focusing on its degradation pathways, cytotoxicity, and metabolic effects in various organisms.
1. Degradation Pathways of this compound
This compound is primarily degraded by specific bacterial strains, notably Mycobacterium vanbaalenii PYR-1, which has been extensively studied for its ability to metabolize this compound.
1.1 Metabolic Pathway Identification
Research has identified a complete degradation pathway for this compound in M. vanbaalenii PYR-1. This pathway involves 27 enzymes that facilitate the conversion of this compound into central intermediates through the β-ketoadipate pathway. Key findings from proteomic analyses indicate that 18 enzymes are significantly upregulated when exposed to this compound, enhancing our understanding of the microbial metabolism of PAHs .
Enzyme | Function |
---|---|
Aromatic-ring-hydroxylating dioxygenase | Initiates the oxidation of this compound |
Dihydrodiol dehydrogenase | Converts dihydrodiol intermediates |
Ring cleavage dioxygenase | Cleaves aromatic rings for further degradation |
1.2 Key Metabolites
During the degradation process, several metabolites are produced, including:
- This compound-4,5-dione
- Cis-4,5-pyrene-dihydrodiol
- Phenanthrene-4,5-dicarboxylic acid
These metabolites can exhibit varying degrees of toxicity and environmental impact, necessitating further investigation into their effects during bioremediation efforts .
2. Cytotoxic Effects of this compound
This compound's biological activity extends to its cytotoxic effects on human cell lines. Studies have shown that exposure to this compound can lead to significant cellular damage and oxidative stress.
2.1 HepG2 Cell Studies
Research involving human liver HepG2 cells demonstrated that this compound induces a concentration-dependent reduction in cell viability and an increase in reactive oxygen species (ROS) production. At a concentration of 50 nM, a 28% reduction in cell viability was observed, indicating significant cytotoxicity .
Figure 1: Cytotoxicity of this compound on HepG2 Cells
- Cell viability decreased significantly with increasing this compound concentration.
- ROS levels were markedly elevated in treated cells.
2.2 Implications for Human Health
The primary urinary metabolite of this compound, 1-hydroxythis compound (1-OHP), is widely recognized as a biomarker for PAH exposure and has been used extensively to assess human health risks associated with PAH exposure . While 1-OHP serves as an effective indicator, it does not directly correlate with carcinogenic risk from PAHs such as benzo[a]this compound (BaP) which is more potent in inducing cancerous changes.
3. Case Studies and Research Findings
Several case studies have highlighted the implications of this compound exposure across different environments and biological systems.
3.1 Environmental Impact Studies
Studies conducted on soil contaminated with PAHs have shown that microbial communities can effectively degrade this compound under certain conditions. For example, Mycobacterium sp. strain KMS was isolated from contaminated sites and demonstrated significant this compound degradation capabilities .
3.2 Occupational Exposure Research
Research focusing on firefighters has revealed elevated levels of this compound and other PAHs on skin surfaces post-exposure to smoke from burning materials. This exposure correlates with increased levels of 1-OHP in urine samples, indicating systemic absorption and potential health risks associated with occupational exposure to PAHs .
Q & A
Basic Research Questions
Q. What experimental design principles are critical for studying pyrene biodegradation in plant-based systems?
Use a completely randomized design (CRD) with replication to minimize bias. For example, in maize studies, this compound concentrations (25–100 ppm) dissolved in ethanol are applied to sterile perlite, with three replicates per treatment . Measure plant growth parameters (root/shoot biomass) and this compound dissipation rates in rhizosphere vs. non-rhizosphere soils to assess phytoremediation efficiency. CRD ensures statistical validity when comparing treatments under controlled conditions.
Q. How do researchers standardize computational methods for studying this compound’s photophysical properties?
Employ multi-reference perturbation theory (MRPT) or generalized multi-configuration quasi-degenerate perturbation theory (GMCQDPT) to model low-lying singlet excited states (e.g., 1La and 1Lb). These methods account for electron correlation effects and provide excitation energies within 0.1–0.3 eV of experimental values . Validate results against experimental UV-Vis spectra, focusing on vibrational band ratios to probe environmental dielectric constants .
Q. What are the key steps in designing fluorescence-based assays for this compound interactions?
Use This compound-labeled actin in FRET assays to monitor conformational changes. For sequential mix experiments, measure quenching rates via single-exponential fits, reporting binding constants (e.g., 28.6 ± 4.8 M⁻¹s⁻¹) and maximum rates (56.4 ± 6.9 s⁻¹) . Include controls for excimer/exciplex interference by analyzing time-resolved fluorescence decay at multiple wavelengths (e.g., 400 nm for monomers, 475 nm for excimers) .
Advanced Research Questions
Q. How can response surface methodology optimize this compound degradation in composting systems?
Apply Central Composite Design (CCD) to model this compound degradation as a function of variables like initial concentration, compost stability, and soil:compost ratio. Use a second-order polynomial model (R² > 0.85) with α = 1.68 for factor coding. After 30 days, degradation efficiency peaks at >70%, validated via ANOVA and lack-of-fit tests . Replicate central points to assess reproducibility.
Q. What strategies resolve contradictions between computational and experimental data on this compound excimer formation?
Combine TDDFT simulations with ultrafast spectroscopy to identify dual excimer formation pathways in this compound dimers. Computational results should align with experimental binding constants (e.g., 28.6 M⁻¹s⁻¹) and excimer lifetimes (τ ≈ 10–50 ns). Discrepancies arise from solvent effects or active orbital limitations in MRPT; address these by refining basis sets or including explicit solvent models .
Q. How do rhizosphere microbial communities enhance this compound dissipation compared to non-rhizosphere soils?
Conduct rhizobox experiments with maize seedlings, measuring this compound removal rates via GC-MS. Rhizosphere soils show 16.06% higher degradation (56.67–76.18% removal) due to root exudates stimulating microbial activity. Compare dehydrogenase and phosphatase activities to link microbial vitality with degradation efficiency .
Q. What methodological considerations are essential for quantifying this compound’s ecotoxicological effects in aquatic organisms?
Use hepatic EROD activity assays in fish (e.g., Mugil so-iuy) exposed to this compound (0.1–50 μg/dm³). Dose-response curves reveal antagonistic effects in mixtures (e.g., BaP:this compound = 1:1), with EC₅₀ values validated via ANOVA. Include negative controls (solvent-only) and measure time-dependent induction (24–96 hr) .
Q. Methodological Notes
- Statistical Validation : For composting studies, ensure p-values < 0.05 and R² > 0.8 in polynomial models .
- Computational Reproducibility : Document active space orbitals and exchange-correlation functionals (e.g., B3LYP) in DFT studies .
- Biodegradation Metrics : Report this compound half-lives (t₁/₂) and first-order rate constants (k) with standard deviations across replicates .
Properties
IUPAC Name |
pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEAQIROQSPTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
Record name | PYRENE | |
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Record name | PYRENE | |
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Related CAS |
41496-25-7, 17441-16-6 | |
Record name | Polypyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41496-25-7 | |
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Record name | Pyrene, dimer | |
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DSSTOX Substance ID |
DTXSID3024289 | |
Record name | Pyrene | |
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Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998), Dry Powder, Colorless solid, but may be yellow from impurities; [Hawley] Solid and solutions have slight blue fluorescence; [Merck Index] Yellow crystalline solid; [MSDSonline], Solid, PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS., Colorless solid, solid and solutions have a slight blue fluorescence. | |
Record name | PYRENE | |
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Record name | Pyrene | |
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Record name | Pyrene | |
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Record name | Pyrene | |
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Record name | PYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | PYRENE | |
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Boiling Point |
759 °F at 760 mmHg (EPA, 1998), 394 °C, 404.00 °C. @ 760.00 mm Hg, 404 °C, 759 °F | |
Record name | PYRENE | |
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Record name | Pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PYRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/867 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
>200.0 °C (>392.0 °F) | |
Record name | Pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 0.135 mg/L at 25 °C, In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L), Soluble in ethanol, ethyl ether, benzene, toluene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, ligroin, Partially soluble in organic solvents, 0.000135 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 0.135 | |
Record name | PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.27 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.271 g/cu cm at 23 °C, 1.27 g/cm³, 1.27 at 73.4 °F | |
Record name | PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PYRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/867 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
2.6 mmHg at 392.7 °F ; 6.90 mmHg at 429.4 °F (NTP, 1992), 0.0000045 [mmHg], 4.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at ? °C: 0.08, depends upon the specific compound | |
Record name | PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7862 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PYRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/867 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
... The usual contaminant which gives it a yellow color is tetracene. | |
Record name | Pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prismatic tablets from alcohol or by sublimation; pure pyrene is colorless, Pale yellow plates (from toluene, sublimes), Colorless solid (tetracene impurities give yellow color) | |
CAS No. |
129-00-0 | |
Record name | PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0T7WFW93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PYRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/867 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
313 °F (EPA, 1998), 150.62 °C, 151.2 °C, 151 °C, 313 °F | |
Record name | PYRENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5163 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PYRENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1474 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PYRENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/867 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.